
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 4-methyl-3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Methyl-3-nitrobenzenesulfonyl chloride+Amine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-(4-Methyl-3-aminophenyl)ethane-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
1-(4-Nitrophenyl)ethane-1-sulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(4-Methylphenyl)ethane-1-sulfonamide: Lacks the nitro group, which may influence its electronic properties and reactivity.
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
1-(4-methyl-3-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-6-3-4-8(5-9(6)11(12)13)7(2)16(10,14)15/h3-5,7H,1-2H3,(H2,10,14,15) |
InChI-Schlüssel |
UVZSHCLHYGXXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
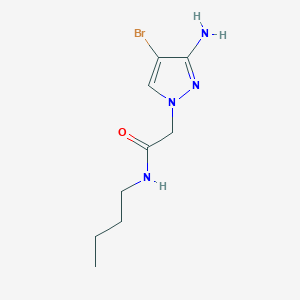

![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
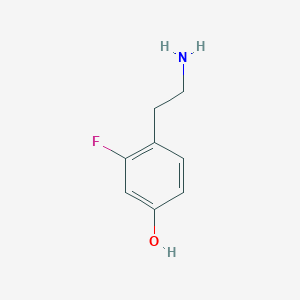
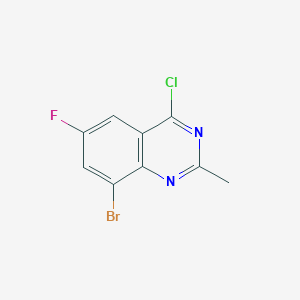
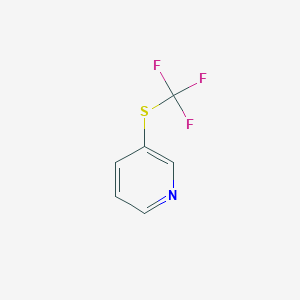
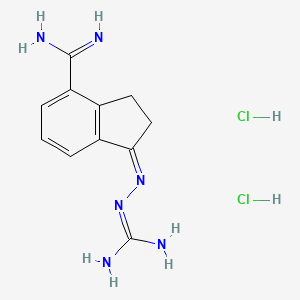
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)

![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)

![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
